8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
Description
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a synthetic quinoline derivative featuring a sulfonyl group at the 8-position of the quinoline core, linked to a pyrrolidine ring substituted with a pyrazin-2-yloxy moiety at the 3-position. This compound combines structural elements of quinoline (a privileged scaffold in medicinal chemistry) with a sulfonamide-pyrrolidine-pyrazine hybrid side chain, which may enhance its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
8-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-5-1-3-13-4-2-7-20-17(13)15)21-10-6-14(12-21)24-16-11-18-8-9-19-16/h1-5,7-9,11,14H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJIQTYAYXTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The pyrazin-2-yloxy group can be introduced through a nucleophilic substitution reaction, while the pyrrolidin-1-yl sulfonyl group is typically added via sulfonylation reactions using appropriate sulfonyl chlorides . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:
Scientific Research Applications
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrazin-2-yloxy and pyrrolidin-1-yl sulfonyl groups can interact with proteins, leading to inhibition or activation of specific biochemical pathways . These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline and its analogs:
Key Structural and Functional Insights
Substituent Flexibility: The target compound’s pyrrolidine-pyrazine side chain distinguishes it from analogs with piperazinyl, piperidinyl, or simple aryl-sulfonyl groups. This substitution may influence binding affinity to targets like HIV-1 reverse transcriptase (observed in phenylamino-phenoxy-quinoline derivatives ) or serotonin receptors .
Pharmacological Potential: Antiviral Activity: Quinoline derivatives with sulfonamide linkages (e.g., phenylamino-phenoxy-quinoline) exhibit inhibitory effects on HIV-1 reverse transcriptase, suggesting a plausible mechanism for the target compound . CNS Applications: Piperazinyl-sulfonyl quinolines (e.g., 3-[(5-fluoro-isoindolyl)sulfonyl]-8-piperazinylquinoline) are explored in Alzheimer’s therapy, highlighting the therapeutic versatility of this structural class .
Physicochemical Properties: The density (1.251 g/cm³) and boiling point (463°C) of 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline suggest that the target compound may exhibit similar stability, though its pyrazine moiety could alter solubility and bioavailability.
Biological Activity
The compound 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 362.4 g/mol. The compound features a quinoline core linked to a pyrrolidine ring through a sulfonyl group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to key enzymes, potentially modulating their activity. This interaction can lead to inhibition or activation of specific pathways, making it valuable in drug discovery.
- Cell Signaling Modulation : Initial studies suggest that the compound may influence cell signaling pathways, impacting gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Antiviral Properties
Compounds within the quinoline class have been documented to possess antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes or receptors .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of several quinoline derivatives against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited higher activity than traditional treatments, suggesting the potential for this compound in developing new anti-tuberculosis agents .
- Antiviral Studies : In vitro studies have demonstrated that similar compounds can significantly reduce viral loads in infected cell lines, indicating potential for use in antiviral therapies . The exact mechanism remains under investigation but may involve direct interaction with viral proteins.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₅S |
| Molecular Weight | 362.4 g/mol |
| Biological Targets | Enzymes, Viral Proteins |
| Antimicrobial Activity | Effective against M. tuberculosis |
| Antiviral Activity | Inhibits viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
